molecular formula C11H17NO2 B7940252 Ethyl({[3-(methoxymethoxy)phenyl]methyl})amine

Ethyl({[3-(methoxymethoxy)phenyl]methyl})amine

Cat. No.: B7940252
M. Wt: 195.26 g/mol
InChI Key: CDSTWOLSDQYQEG-UHFFFAOYSA-N
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Description

Ethyl({[3-(methoxymethoxy)phenyl]methyl})amine is a secondary amine featuring a benzyl group substituted at the 3-position with a methoxymethoxy (-OCH2OCH3) moiety. This compound combines the electronic effects of an aromatic ring with the steric and polar characteristics of the methoxymethoxy group. The methoxymethoxy substituent is a protective group often used in organic synthesis, which can influence solubility, metabolic stability, and reactivity compared to simpler substituents like methoxy (-OCH3) .

Properties

IUPAC Name

N-[[3-(methoxymethoxy)phenyl]methyl]ethanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17NO2/c1-3-12-8-10-5-4-6-11(7-10)14-9-13-2/h4-7,12H,3,8-9H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CDSTWOLSDQYQEG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNCC1=CC(=CC=C1)OCOC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

195.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

  • Benzylamine Route: : Begin with 3-(methoxymethoxy)benzyl chloride. React it with sodium amide to obtain 3-(methoxymethoxy)benzylamine. Subsequently, perform an alkylation reaction with ethyl iodide in an aprotic solvent such as acetonitrile.

  • Aldehyde Route: : Employ the reductive amination method. React 3-(methoxymethoxy)benzaldehyde with ethylamine in the presence of a reducing agent like sodium cyanoborohydride to yield the desired compound.

Industrial Production Methods

Industrial methods scale the synthesis by:

  • Using continuous-flow reactors.

  • Implementing solvent recovery systems to minimize waste.

  • Utilizing cheaper and more readily available reagents to reduce costs.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : The amine group can be oxidized to a nitroso or nitro compound using reagents like m-chloroperbenzoic acid.

  • Reduction: : The aromatic ring can undergo hydrogenation to form a cyclohexyl derivative.

  • Substitution: : The methoxymethoxy group can be replaced by a nucleophile such as thiolate or azide.

Common Reagents and Conditions

  • Oxidation: : m-Chloroperbenzoic acid at room temperature.

  • Reduction: : H2 gas with a palladium catalyst.

  • Substitution: : Sodium azide or sodium thiolate in DMF at elevated temperatures.

Major Products

  • Oxidation: : Ethyl({[3-(nitrosomethoxy)phenyl]methyl})amine.

  • Reduction: : Ethyl({[3-(methoxymethoxy)cyclohexyl]methyl})amine.

  • Substitution: : Ethyl({[3-(azidomethoxy)phenyl]methyl})amine or Ethyl({[3-(thiomethoxy)phenyl]methyl})amine.

Scientific Research Applications

Chemistry

Used in the synthesis of complex molecules, especially in drug discovery and development.

Biology

Applied as a molecular probe for studying enzyme interactions due to its unique structure.

Medicine

Investigated as a potential therapeutic agent for targeting specific biological pathways.

Industry

Utilized in the production of specialized polymers and materials due to its reactive functional groups.

Mechanism of Action

The compound's mechanism of action often involves its interaction with biological targets such as enzymes or receptors. The ethylamine group can form hydrogen bonds, while the aromatic ring can participate in π-π interactions, providing specificity and affinity towards targets. This dual interaction enhances its efficacy in biological applications.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on the Aromatic Ring

a. Methoxy vs. Methoxymethoxy Substituents
  • 3-MeOMA (1-(3-Methoxyphenyl)propan-2-ylamine) :

    • Substitution: 3-Methoxy group on phenyl ring.
    • Properties: Lower molecular weight (179.26 g/mol) and reduced polarity compared to the methoxymethoxy analog. The methoxy group is metabolically stable under neutral conditions but susceptible to demethylation in vivo .
    • Biological Relevance: 3-MeOMA is a psychoactive compound, highlighting the role of methoxy-substituted benzylamines in CNS activity .
  • Ethyl({[3-(methoxymethoxy)phenyl]methyl})amine :

    • Substitution: 3-Methoxymethoxy group introduces an additional oxygen atom and a methylene bridge, increasing polarity (logP likely lower than 3-MeOMA) and molecular weight (~223.26 g/mol estimated).
    • Stability: The methoxymethoxy group is acid-labile, making the compound prone to hydrolysis under acidic conditions, unlike methoxy analogs .
b. Positional Isomerism
  • Benzyl-[2-(2-Methoxy-phenoxy)-ethyl]-amine (Compound 2, ): Substitution: 2-Methoxy-phenoxy group attached via an ethyl linker. Properties: The ethoxy-phenoxy chain enhances flexibility and may reduce aromatic π-π stacking interactions compared to the rigid benzyl group in the target compound. NMR data (δ 3.83 ppm for methoxy) indicate distinct electronic environments influenced by substitution patterns .

Amine Structural Variations

a. Primary vs. Secondary Amines
  • 3-(2'-Methoxy)-Ethoxypropylamine () :
    • Structure: Primary amine with an aliphatic methoxyethoxy chain.
    • Properties: Higher water solubility due to the absence of an aromatic ring. Basic pKa values are influenced by the electron-donating methoxy group, which contrasts with the secondary amine’s lower basicity in the target compound .
b. Branched vs. Linear Amines
  • Triethylamine () :
    • Structure: Tertiary amine with three ethyl groups.
    • Properties: Higher volatility (bp 89°C) and lower solubility in polar solvents compared to the target compound’s aromatic secondary amine structure .

Functional Group Compatibility

  • 2-(3-Chloro-4-(Methoxymethoxy)phenyl)-boronate () :
    • Substitution: Methoxymethoxy group on a boronate ester.
    • Reactivity: The boronate functionality enables Suzuki-Miyaura cross-coupling, whereas the target compound’s amine group offers nucleophilic reactivity for acylations or alkylations .

Research Implications

  • Drug Design : The methoxymethoxy group in the target compound could serve as a protective strategy to modulate bioavailability or target specific enzymes (e.g., acetylcholinesterase inhibitors, as seen in ) .
  • Synthetic Challenges : Acid sensitivity necessitates careful handling during synthesis, contrasting with robust methoxy analogs .
  • Spectroscopic Differentiation : Distinct ¹H NMR signals (e.g., δ 3.8–4.1 ppm for methoxymethoxy protons) aid in structural elucidation compared to methoxy-substituted analogs .

Biological Activity

Ethyl({[3-(methoxymethoxy)phenyl]methyl})amine is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores the synthesis, biological activity, and mechanisms of action of this compound, highlighting relevant research findings and case studies.

Chemical Structure and Properties

This compound is characterized by its unique structure, which includes a methoxymethoxy group attached to a phenyl ring. This structural configuration is believed to contribute to its biological activities, particularly in terms of antimicrobial and anticancer properties.

Synthesis

The synthesis of this compound typically involves a multi-step process that includes the formation of the methoxymethoxyphenyl moiety followed by amine functionalization. The synthetic route often employs various reagents and conditions to ensure high yield and purity of the final product.

Antimicrobial Activity

Research indicates that derivatives of this compound exhibit significant antimicrobial properties. A study highlighted that compounds with similar structures demonstrated effective inhibition against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values for these compounds were found to be comparable to standard antibiotics, suggesting their potential as alternative antimicrobial agents .

Anticancer Properties

This compound has also been investigated for its anticancer properties. In vitro studies have shown that this compound can inhibit the growth of several cancer cell lines, including prostate cancer (PC-3) and leukemia (K562) cell lines. The cytotoxic effects were attributed to the compound's ability to induce apoptosis in cancer cells, thereby reducing cell viability .

The mechanism by which this compound exerts its biological effects involves several pathways:

  • Antioxidant Activity : The presence of the methoxymethoxy group is believed to enhance the compound's ability to scavenge free radicals, contributing to its antioxidant properties. This activity helps mitigate oxidative stress in cells, which is a key factor in both cancer progression and microbial infections .
  • Cell Cycle Arrest : Studies have suggested that this compound may induce cell cycle arrest in cancer cells, preventing them from dividing and proliferating. This effect is crucial for its anticancer activity .
  • Interaction with Biomolecules : The compound may interact with DNA and proteins within cells, disrupting essential cellular processes that lead to cell death or inhibition of growth. Such interactions are common among biologically active amines and can significantly influence their therapeutic efficacy .

Case Studies

Several case studies have documented the biological activity of this compound:

  • Study on Antimicrobial Efficacy : A comparative study assessed the antimicrobial efficacy of this compound against standard antibiotics using various bacterial strains. The results indicated that certain derivatives exhibited superior activity compared to traditional treatments, highlighting their potential as novel therapeutic agents .
  • In Vitro Cancer Studies : In vitro experiments demonstrated that this compound significantly reduced the viability of cancer cells in a dose-dependent manner. The study concluded that further investigation into its mechanisms could pave the way for new cancer therapies.

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